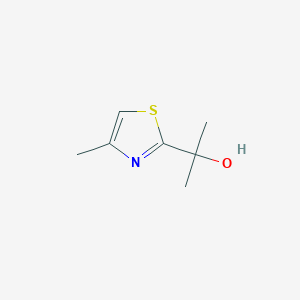

2-(4-Methylthiazol-2-yl)propan-2-ol

Description

Structural Context and Significance within Heterocyclic Chemistry

2-(4-Methylthiazol-2-yl)propan-2-ol belongs to the thiazole (B1198619) family, a class of five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. ijper.org The thiazole ring is a fundamental structural motif in numerous biologically active compounds, including both natural products and synthetic drugs. ijper.orgopenmedicinalchemistryjournal.com The aromatic nature of the thiazole ring, resulting from the delocalization of pi-electrons, provides it with stability and distinct reactivity. This inherent characteristic is central to the wide-ranging applications of thiazole-containing molecules.

The structure of 2-(4-Methylthiazol-2-yl)propan-2-ol features a propan-2-ol group attached to the second position of a 4-methylthiazole (B1212942) ring. This specific arrangement of a tertiary alcohol on the thiazole core influences its chemical properties and reactivity, making it a valuable precursor in various synthetic pathways. The presence of the methyl group at the fourth position further modifies the electronic and steric properties of the thiazole ring.

Overview of Academic Research Trajectories for 2-(4-Methylthiazol-2-yl)propan-2-ol and Related Thiazole Structures

Research into thiazole derivatives has a long and rich history, driven by their diverse pharmacological activities. ijper.org Thiazoles are known to exhibit a wide array of biological effects, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. ontosight.ai Consequently, the synthesis and functionalization of the thiazole nucleus have been a major focus of medicinal chemistry research. mdpi.com

Studies have explored various synthetic routes to thiazole derivatives, often employing methods like the Hantzsch thiazole synthesis. ijper.org The exploration of derivatives such as 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol underscores the ongoing efforts to functionalize the thiazole ring to create novel molecules with customized properties for applications in medicinal chemistry and materials science. Research has also focused on 2,4-disubstituted thiazoles, which have shown promise as multitargeted bioactive molecules. researchgate.net The introduction of different substituents at these positions can significantly impact the biological outcomes. researchgate.net

Role as a Key Intermediate in Advanced Organic Synthesis

2-(4-Methylthiazol-2-yl)propan-2-ol serves as a crucial intermediate in the synthesis of more complex molecules. Its structural features, particularly the reactive hydroxyl group and the versatile thiazole ring, allow for its incorporation into larger molecular frameworks. For instance, the hydroxyl group can be a site for further chemical modifications, such as esterification or etherification, to build more elaborate structures.

The thiazole ring itself can undergo various chemical transformations. For example, reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4) can alter the aromaticity of the ring, leading to saturated heterocyclic systems with different electronic and biological properties. The synthesis of this compound can be accomplished through the reaction of 2-acetylthiazole (B1664039) with a methyl Grignard reagent or methyllithium, highlighting a key synthetic strategy for accessing such propan-2-ol substituted thiazoles.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methyl-1,3-thiazol-2-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NOS/c1-5-4-10-6(8-5)7(2,3)9/h4,9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMCDPTLIQCOSBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 4 Methylthiazol 2 Yl Propan 2 Ol

Precursor-Based Synthetic Pathways

The construction of 2-(4-methylthiazol-2-yl)propan-2-ol is most effectively achieved through the formation of a carbon-carbon bond at the C2 position of the 4-methylthiazole (B1212942) ring. This is typically accomplished by generating a nucleophilic carbon at this position, which then reacts with an electrophilic carbonyl carbon of a propan-2-one (acetone) equivalent.

Reaction of Thiazole (B1198619) Derivatives with Alcohols

Direct reaction of thiazole derivatives with alcohols to form more complex alcohols like 2-(4-methylthiazol-2-yl)propan-2-ol is not a standard or direct synthetic route. The formation of the key carbon-carbon bond necessitates the reaction of a nucleophilic thiazole species with a carbonyl compound.

Alkylation Strategies for Thiazole Backbone Functionalization

A prominent and highly effective strategy for the synthesis of 2-(4-methylthiazol-2-yl)propan-2-ol involves the functionalization of the 4-methylthiazole backbone at the C2 position. This is achieved by generating a potent nucleophile at this position, which can then undergo an addition reaction with acetone.

One of the most common approaches is the deprotonation of 4-methylthiazole at the C2 position using a strong base, such as an organolithium reagent like n-butyllithium, to form 2-lithio-4-methylthiazole. This highly reactive intermediate then readily attacks the electrophilic carbonyl carbon of acetone. A subsequent aqueous workup protonates the resulting alkoxide to yield the desired tertiary alcohol.

Alternatively, a Grignard reagent can be employed. This involves the preparation of a 2-halothiazole precursor, such as 2-bromo-4-methylthiazole. Reaction of this halide with magnesium metal generates the corresponding Grignard reagent, 2-(bromomagnesium)-4-methylthiazole. This organometallic species then reacts with acetone in a similar fashion to the organolithium adduct, affording 2-(4-methylthiazol-2-yl)propan-2-ol after acidic workup.

| Reagent/Starting Material | Role in Synthesis | Intermediate Formed |

|---|---|---|

| 4-Methylthiazole | Precursor to the nucleophile | 2-Lithio-4-methylthiazole |

| n-Butyllithium | Strong base for deprotonation | - |

| 2-Bromo-4-methylthiazole | Precursor to the Grignard reagent | 2-(Bromomagnesium)-4-methylthiazole |

| Magnesium | Metal for Grignard reagent formation | - |

| Acetone (Propan-2-one) | Electrophilic carbonyl source | - |

Targeted Chemical Modifications and Reactivity Profiles

The chemical reactivity of 2-(4-methylthiazol-2-yl)propan-2-ol is dictated by the presence of the tertiary alcohol and the aromatic thiazole ring. While specific literature on the reactivity of this particular compound is limited, its behavior can be inferred from the known reactions of analogous structures.

Oxidative Transformations

Tertiary alcohols, such as 2-(4-methylthiazol-2-yl)propan-2-ol, are generally resistant to oxidation under standard conditions that readily oxidize primary and secondary alcohols. This is due to the absence of a hydrogen atom on the carbinol carbon (the carbon bearing the hydroxyl group). Strong oxidizing agents under harsh conditions, such as heating with strong acid and an oxidant, can lead to the cleavage of carbon-carbon bonds. For instance, oxidation with reagents like pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) is not expected to yield a simple oxidation product at the tertiary alcohol center.

Reductive Transformations

The tertiary alcohol group in 2-(4-methylthiazol-2-yl)propan-2-ol is not susceptible to reduction. However, the thiazole ring could potentially undergo reduction under specific catalytic hydrogenation conditions, though this would likely require forcing conditions and may lead to a complex mixture of products. The focus of reductive transformations would typically be on other functional groups if present in a more complex derivative.

Nucleophilic Substitution Reactions of the Hydroxyl Moiety

The hydroxyl group of a tertiary alcohol is a poor leaving group. Therefore, direct nucleophilic substitution is not feasible. To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. This can be achieved by protonation in the presence of a strong acid, which converts the -OH group into a good leaving group, water (-OH2+). The resulting tertiary carbocation is stabilized and can then be attacked by a nucleophile. However, this pathway is often accompanied by a competing elimination (dehydration) reaction, leading to the formation of an alkene.

Another strategy involves the conversion of the alcohol to a sulfonate ester, such as a tosylate or mesylate, which are excellent leaving groups. However, the formation of these esters from tertiary alcohols can be sterically hindered.

The Mitsunobu reaction is a powerful method for the stereoinvertive substitution of primary and secondary alcohols. organic-chemistry.orgnih.gov Its application to tertiary alcohols is generally not effective due to steric hindrance around the reaction center.

A common reaction of tertiary alcohols, particularly under acidic conditions, is dehydration to form an alkene. In the case of 2-(4-methylthiazol-2-yl)propan-2-ol, treatment with a strong acid would likely lead to the formation of 2-(4-methylthiazol-2-yl)prop-1-ene.

| Reaction Type | Reagents | Expected Outcome | Notes |

|---|---|---|---|

| Oxidation | PCC, MnO2, CrO3 | No reaction or C-C bond cleavage | Tertiary alcohol is resistant to standard oxidation. |

| Reduction | H2/Catalyst, NaBH4, LiAlH4 | No reaction at the alcohol | Thiazole ring reduction may be possible under harsh conditions. |

| Nucleophilic Substitution | Strong acid (e.g., H2SO4) + Nucleophile | Substitution via SN1, competing with elimination | Dehydration is a likely major side reaction. |

| Dehydration | Strong acid (e.g., H2SO4), heat | Formation of 2-(4-methylthiazol-2-yl)prop-1-ene | Common reaction for tertiary alcohols. |

Strategies for Reaction Condition Optimization in Thiazole Synthesis

The optimization of reaction conditions is crucial for achieving high yields and purity in the synthesis of thiazole derivatives. Key parameters that are often manipulated include the choice of solvent, catalyst, temperature, and reaction time. The goal is to maximize the rate of the desired reaction while minimizing side reactions and the formation of impurities.

Solvent Selection: The polarity and boiling point of the solvent can significantly influence the reaction outcome. For instance, in a modular synthesis of thiazoline (B8809763) and thiazole derivatives, hexafluoroisopropanol (HFIP) was found to be a highly effective solvent, leading to clean product formation in high yields without the need for extensive purification. The use of 2,2,2-trifluoroethanol (TFE) also provided good yields, though slightly lower than HFIP. In contrast, common laboratory solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN) resulted in modest to low yields. researchgate.net

Catalysis: The choice of catalyst can dramatically affect the efficiency of thiazole synthesis. For the synthesis of 2-amino-4-aryl thiazole derivatives, a combination of N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide (TBBDA) and a nano-magnetic catalyst supported with functionalized 4-amino-pyridine silica (MNPs@SiO2-Pr-AP) was shown to provide the highest yields in the shortest reaction times. researchgate.net This highlights the potential of heterogeneous catalysts for simplifying product isolation and catalyst recycling.

Temperature and Reaction Time: These two parameters are often interdependent. Higher temperatures can accelerate the reaction, reducing the required time, but may also lead to the formation of degradation products. For example, in the synthesis of thiazolo[5,4-d]thiazoles, initial attempts at 110 °C for 24 hours resulted in slow conversion. mdpi.com By increasing the temperature to 130 °C, the reaction time was significantly reduced to one hour, leading to comparable or improved yields. mdpi.com Careful optimization is necessary to find the ideal balance for a specific transformation.

Reagent Stoichiometry and Addition Order: The ratio of reactants can be critical. In many thiazole syntheses, a slight excess of one reagent may be used to drive the reaction to completion. The order in which reagents are added can also impact the outcome, particularly in multi-component reactions, by influencing which intermediates are formed.

Below is an interactive data table summarizing the effect of different solvents on the yield of a representative thiazoline synthesis.

| Entry | Solvent | Yield (%) |

| 1 | HFIP | 90 |

| 2 | TFE | 74 |

| 3 | DCM | Modest |

| 4 | THF | Modest |

| 5 | ACN | <50 |

| Data derived from a study on the synthesis of thiazoline derivatives, illustrating the impact of solvent choice on reaction efficiency. researchgate.net |

Industrial Production Considerations for Related Thiazole Compounds

The industrial-scale production of thiazole compounds presents a unique set of challenges and considerations that extend beyond laboratory-scale synthesis. The primary goals are to ensure a safe, cost-effective, and environmentally sustainable process that delivers a product of consistent quality and high purity.

Scalability of Synthesis: A key consideration is the scalability of the chosen synthetic route. Reactions that are high-yielding and straightforward on a gram scale may not be feasible on a multi-kilogram or ton scale. For example, the Hantzsch thiazole synthesis is a widely used and scalable method. nbinno.comnih.gov However, the handling of potentially hazardous reagents like α-haloketones requires stringent safety protocols in an industrial setting. The ease of synthesis and scalability to a multigram scale have been noted as strengths of certain developed methodologies, which is a crucial factor for industrial application.

Cost of Starting Materials: The economic viability of an industrial process is heavily dependent on the cost of raw materials. The ideal starting materials are readily available, inexpensive, and can be sourced from multiple suppliers to ensure a stable supply chain. For many commercial thiazoles, simple and accessible precursors are utilized. wikipedia.org

Process Safety and Environmental Impact: Industrial chemical processes must adhere to strict safety and environmental regulations. This includes minimizing the use of toxic and flammable solvents, controlling exotherms, and managing waste streams. The development of greener synthetic routes using less hazardous reagents and solvents is an ongoing area of research. For instance, the use of deep eutectic solvents as an alternative to traditional volatile organic compounds has been explored for the synthesis of thiazolo[5,4-d]thiazoles. mdpi.com The recovery and recycling of solvents, such as the easily recoverable HFIP (bp = 58.2 °C) via distillation, is an important consideration for reducing the environmental footprint of a process.

Purification and Quality Control: The final product must meet stringent purity specifications. Industrial-scale purification methods such as crystallization, distillation, and chromatography must be efficient and scalable. In some optimized syntheses, pure products can be obtained by simple filtration and recrystallization, avoiding the need for column chromatography, which can be costly and time-consuming on a large scale. researchgate.net Robust analytical methods are required for quality control throughout the manufacturing process to ensure batch-to-batch consistency.

The following table outlines key considerations for the industrial production of thiazole compounds.

| Consideration | Key Factors |

| Scalability | Robust and reproducible reaction, manageable exotherms, simple work-up. |

| Cost-Effectiveness | Inexpensive and readily available starting materials, high atom economy. |

| Safety | Handling of hazardous reagents, control of reaction parameters, compliance with safety regulations. |

| Environmental Impact | Use of green solvents, waste minimization, solvent recycling. |

| Purification | Efficient and scalable purification methods, consistent product purity. |

Advanced Computational Studies and Molecular Modeling of 2 4 Methylthiazol 2 Yl Propan 2 Ol and Analogues

In Silico Approaches for Molecular Interaction Prediction

In silico methods are crucial for predicting how a small molecule, or ligand, will interact with a biological macromolecule, such as a protein or enzyme. These predictions are fundamental to understanding the molecule's potential biological activity.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. wjarr.com This method evaluates the binding affinity by calculating a scoring function, which often correlates with binding energy. wjarr.comgjpb.de For thiazole (B1198619) derivatives, docking studies have been instrumental in identifying potential biological targets and elucidating binding modes.

For instance, various 2,4-disubstituted thiazole derivatives have been evaluated as potential inhibitors for specific enzymes through molecular docking. dergipark.org.trnih.gov In one study, a series of these derivatives were docked against the DNA gyrase enzyme, a crucial target in bacteria. The results indicated that compounds with specific substitutions could effectively inhibit the enzyme's ATPase activity, with binding energies highlighting their potential. dergipark.org.trdergipark.org.tr Another study focused on thiazole derivatives as potential tubulin polymerization inhibitors, a target for anticancer drugs. nih.gov Docking simulations revealed that these compounds could bind to the colchicine (B1669291) binding site of tubulin, identifying key hydrogen bonds and hydrophobic interactions responsible for their cytotoxic activity. nih.gov

Similarly, studies on thiazole conjugates have explored their interactions with targets like the Rho family of GTPases, implicated in cancer. nih.gov Docking of newly synthesized thiazole derivatives into the active site of the Rho6 protein showed favorable binding scores and interactions, suggesting their potential as anti-hepatic cancer agents. nih.govmdpi.comresearchgate.net The interactions typically involve hydrogen bonds and arene-cation interactions with key amino acid residues in the active site, such as Ser95, Glu138, and Arg96. mdpi.com

Table 1: Examples of Molecular Docking Studies on Thiazole Analogues

| Compound Class | Target Protein | Key Findings | Reference |

| 2,4-Disubstituted Thiazoles | DNA Gyrase | Potential to inhibit ATPase activity; good binding scores. | dergipark.org.trdergipark.org.tr |

| Thiazole-Coumarin/Triazole Conjugates | SARS-CoV-2 Mpro & ACE2 | Good binding energies suggesting dual inhibitory potential. | nih.gov |

| New Thiazole Derivatives | Tubulin (Colchicine Site) | Strong binding interactions, indicating potential as anticancer agents. | nih.gov |

| Thiazole Conjugates | Rho6 Protein | Favorable docking scores and binding interactions for anti-hepatic cancer potential. | nih.govmdpi.comresearchgate.net |

| 2-Aminothiazole Derivatives | Hec1/Nek2 Protein | Identification of key interactions for developing new anticancer lead molecules. | nih.gov |

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a more comprehensive view by simulating the movement of atoms in the ligand-receptor complex over time. nih.gov This technique helps to assess the stability of the binding and observe any conformational changes. nih.govekb.eg

MD simulations are frequently used to validate docking results. nih.govplos.org For example, after docking thiazole-containing compounds into the active site of a target protein like the SARS-CoV-2 main protease (Mpro) or the human ACE2 receptor, MD simulations lasting for nanoseconds are performed. nih.govnih.gov The stability of the complex is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the protein and ligand atoms over the simulation period. nih.govekb.eg A stable RMSD trajectory suggests a stable ligand-protein complex. nih.gov These simulations have confirmed the stability of complexes formed by thiazole-triazole conjugates with both Mpro and ACE2, reinforcing their potential as dual inhibitors for COVID-19. nih.gov

In another study on thiazolo[3,2-a]pyridine derivatives as potential anti-diabetic agents, MD simulations were conducted for 100 nanoseconds to analyze the stability of the ligand-protein complex. plos.org Such simulations provide valuable information on the dynamic behavior and thermodynamic properties of the interactions, which can guide the design of more effective inhibitors. nih.govplos.org

Table 2: Key Parameters in Molecular Dynamics Simulations

| Parameter | Description | Significance |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the simulated structure and a reference structure over time. | Indicates the stability of the protein-ligand complex. Low and stable RMSD values suggest a stable binding. nih.govekb.eg |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues around their average position. | Identifies flexible regions of the protein and key residues involved in ligand binding. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and receptor over the simulation. | Highlights the critical hydrogen bond interactions that contribute to binding affinity and stability. |

| Binding Free Energy (MM-PBSA/GBSA) | Calculates the free energy of binding for the ligand-receptor complex from the MD trajectory. | Provides a more accurate estimation of binding affinity compared to docking scores alone. nih.gov |

Virtual Screening Techniques for Lead Compound Identification

Virtual screening is a computational strategy used in the early stages of drug discovery to search large libraries of small molecules and identify those that are most likely to bind to a drug target. arxiv.org This approach significantly reduces the number of compounds that need to be synthesized and tested experimentally. wjarr.com

Ligand-based virtual screening is a common approach where a known active molecule is used as a template to find other compounds with similar properties. arxiv.orgnih.gov For instance, a search for molecules with at least 80% similarity to a known inhibitor can yield thousands of potential candidates from databases like PubChem. nih.gov These candidates can then be subjected to further filtering and docking studies.

Structure-based virtual screening involves docking a large library of compounds against the three-dimensional structure of a biological target. arxiv.org This method was employed to identify novel inhibitors for Phosphodiesterase-4 (PDE4), an enzyme involved in inflammatory diseases. nih.gov The process involved screening a drug-like compound database, followed by molecular docking using multiple software platforms, which ultimately led to the discovery of a thiazol-3-propanamide derivative with significant inhibitory activity. nih.gov

Predictive Modeling of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

For a compound to be a successful drug, it must not only be effective against its target but also possess favorable pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). nih.gov In silico tools are widely used to predict these properties early in the drug discovery process. dergipark.org.trdergipark.org.tr

Software like SwissADME and QikProp can predict a range of physicochemical properties and drug-likeness parameters. dergipark.org.trdergipark.org.trmspsss.org.ua These predictions are often based on established rules like Lipinski's Rule of Five, which helps to assess the potential for oral bioavailability. nih.gov Studies on various thiazole derivatives have shown that many of these compounds possess good predicted ADME profiles. dergipark.org.trmspsss.org.uanih.gov For example, in an analysis of new 2,4-disubstituted thiazole derivatives, the compounds were found to have satisfying pharmacokinetic and drug-likeness properties. dergipark.org.trdergipark.org.tr

Furthermore, predictive models can estimate parameters such as human intestinal absorption, blood-brain barrier (BBB) permeability, and potential interactions with metabolic enzymes like cytochrome P450 (CYP). mspsss.org.uaresearchgate.net In silico toxicity prediction is also a critical component, helping to flag compounds that may have undesirable effects like hepatotoxicity or mutagenicity. researchgate.netbohrium.com The comprehensive ADME-Tox profiling of N-(5-R-benzylthiazole-2-yl)-2-morpholin-4-yl-2-thioxoacetamides, for example, indicated good oral bioavailability and low predicted toxicity, making them more viable candidates for further development. mspsss.org.ua

Table 3: Predicted ADME Properties for Thiazole Analogues

| Property | Prediction Tool | Finding | Reference |

| Drug-Likeness | SwissADME | Compounds comply with Lipinski's and Veber's rules. | nih.gov |

| Oral Bioavailability | QikProp, SwissADME | Many thiazole derivatives show good potential for oral absorption. | dergipark.org.trmspsss.org.ua |

| Intestinal Absorption | pkCSM, SwissADME | High percentage of absorption predicted for several series. | mspsss.org.uanih.gov |

| Toxicity Prediction | ProTox-II | Low toxicity predicted for certain classes of thiazole hybrids. | mspsss.org.uaresearchgate.netbohrium.com |

Mechanistic Investigations of Biological Activity of 2 4 Methylthiazol 2 Yl Propan 2 Ol and Thiazole Derivatives

Exploration of Molecular Mechanisms of Action

Understanding the molecular mechanisms of action is crucial for the development of new therapeutic agents. For thiazole (B1198619) derivatives, these mechanisms often involve direct interactions with key biological macromolecules and the subsequent modulation of cellular signaling pathways.

While specific enzymatic and receptor interaction data for 2-(4-Methylthiazol-2-yl)propan-2-ol is not extensively detailed in publicly available literature, the broader class of thiazole derivatives has been shown to interact with a variety of biological targets. The thiazole ring's ability to participate in non-covalent interactions like hydrogen bonding and π-π stacking is fundamental to its binding affinity.

Thiazole-based compounds have been identified as antagonists for adenosine (B11128) A3 receptors, with molecular modeling studies suggesting that the nitrogen atom of the thiazole ring can form hydrogen bonds with amino acid residues in the receptor's binding site. nih.gov Furthermore, certain thiazole derivatives have been developed as potent inhibitors of the PI3K/mTOR signaling pathway, which is crucial in cancer cell growth and survival. nih.gov Docking studies have shown that these derivatives can fit into the ATP-binding pocket of these enzymes. nih.gov

Other key enzyme targets for thiazole derivatives include tubulin, where they can inhibit its polymerization and disrupt microtubule dynamics, a mechanism central to the action of some anticancer drugs. nih.govnih.gov In the realm of infectious diseases, thiazole compounds have been shown to inhibit bacterial enzymes like DNA gyrase and dihydrofolate reductase (DHFR), essential for bacterial replication and survival. jchemrev.com More recently, thiazole-based molecules have been investigated as inhibitors of the SARS-CoV-2 main protease (Mpro), with binding interactions involving hydrogen bonds and arene-arene stacking with key amino acid residues like His41 and Glu166. nih.gov

The interaction of thiazole derivatives with their molecular targets leads to the modulation of various cellular pathways, underpinning their diverse biological effects.

Oxidative Stress: Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases, including cancer and neurodegenerative disorders. nih.goveurekaselect.com Thiazole and thiazolidinone derivatives have been extensively studied for their antioxidant properties. nih.goveurekaselect.comresearchgate.net Some thiazole derivatives have been shown to decrease ROS levels and protect against oxidative damage. researchgate.netnih.gov For instance, a dendrodoine (B1201844) analogue containing a thiazole moiety demonstrated protective effects against ethanol (B145695) and thermally oxidized sunflower oil-induced oxidative stress in rats by modulating hepatic marker enzymes and antioxidant status. nih.gov

Inflammation: Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key component of many diseases. The arachidonic acid pathway, involving cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, is a major driver of inflammation. doaj.org Several thiazole derivatives have exhibited potent anti-inflammatory activities by inhibiting these enzymes, particularly COX-2 and 5-LOX. doaj.orgtandfonline.com They can also suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6. rsc.org

Microbial Growth Inhibition: The rise of antibiotic resistance has spurred the search for new antimicrobial agents. Thiazole derivatives have shown considerable promise in this area, exhibiting activity against a wide range of bacteria and fungi. nih.govnih.govmdpi.comresearchgate.net Their mechanisms of action can involve the inhibition of essential bacterial enzymes or disruption of the microbial cell membrane. jchemrev.commdpi.com The amphiphilic nature of some thiazole derivatives, possessing both hydrophilic and hydrophobic properties, may facilitate their penetration into bacterial cell membranes, leading to leakage of cellular contents and cell death. mdpi.com

Structure-Activity Relationship (SAR) Analyses in Thiazole-Based Systems

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of lead compounds. In thiazole-based systems, SAR analyses have provided valuable insights into how different substituents on the thiazole ring influence their potency and selectivity.

The biological activity of thiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring and any appended structures. nih.govtandfonline.com

Position of Substituents: Most biologically active thiazole compounds feature substitutions at positions 2 and/or 4 of the ring. tandfonline.com The specific groups at these positions can dramatically alter the compound's pharmacological profile.

Nature of Substituents:

Electron-donating vs. Electron-withdrawing groups: The electronic properties of the substituents play a crucial role. For instance, in some series of antimicrobial thiazoles, the presence of electron-withdrawing groups like a bromo group on an attached phenyl ring increased activity compared to electron-donating methoxy (B1213986) groups. mdpi.com Conversely, for certain anticancer thiazoles, an electron-donating amino group was found to have a positive effect on activity. tandfonline.com

Lipophilicity and Steric Factors: The size and lipophilicity of the substituents also affect activity. For example, in a series of adenosine A3 receptor antagonists, substitutions with 4-methoxyphenyl (B3050149) and aliphatic acyl groups significantly enhanced affinity and selectivity. nih.gov In another study on thiazoline (B8809763) iron chelators, a bulky N4-benzyl group imparted significant in vitro antiproliferative potency, whereas a smaller N4-acetyl analogue was much less active. nih.gov

Specific Functional Groups: The presence of specific functional groups can be critical for interaction with the biological target. For example, in a series of PI3K/mTOR dual inhibitors, certain substitutions led to compounds with potent growth-inhibiting activity. nih.gov The introduction of a pyridine (B92270) ring to a thiazole scaffold has also been shown to yield compounds with excellent antibacterial activity. researchgate.net

Quantum chemical calculations have also been employed to understand how substituents influence the metabolic stability of the thiazole ring. For example, the presence of a methyl group at the C5 position, as seen in the safe anti-inflammatory drug meloxicam, is thought to prevent the metabolic ring-opening that can lead to toxic thioamide metabolites, a problem observed with the structurally similar but hepatotoxic sudoxicam. colab.ws

In Vitro Biological Efficacy Assessments

The potential of thiazole derivatives as therapeutic agents is often initially evaluated through in vitro assays, particularly for their antiproliferative effects against cancer cells.

A significant body of research has demonstrated the antiproliferative activity of thiazole derivatives against a wide array of human cancer cell lines. nih.govtandfonline.comexlibrisgroup.comnih.govnih.govmdpi.com These compounds can induce cell cycle arrest and apoptosis (programmed cell death) through various mechanisms, including the inhibition of key kinases and disruption of microtubule function. nih.govnih.govnih.gov

For example, a series of novel thiazole derivatives were evaluated for their ability to inhibit PI3K/mTOR, showing strong antiproliferative activity against a panel of 60 human cancer cell lines with GI₅₀ values in the low micromolar range. nih.gov Another study on thiazole amide derivatives of the natural product Ochraceolide A found that a 5-nitrofuramide derivative exhibited potent cytotoxic and antiproliferative activity against MCF-7 (breast), MDA-MB-231 (breast), and SiHa (cervical) cancer cell lines, with IC₅₀ values ranging from 1.6 to 12.7 µM. tandfonline.comnih.gov

The tables below summarize the in vitro antiproliferative activity of selected thiazole derivatives from various studies.

Table 1: Antiproliferative Activity of Thiazole Derivatives (IC₅₀/GI₅₀ in µM)

Click to view data

| Compound | Cancer Cell Line | Activity (µM) | Reference |

| 5-nitrofuramide derivative (2o) of Ochraceolide A | MCF-7 | 1.6 - 12.7 | tandfonline.comnih.gov |

| 5-nitrofuramide derivative (2o) of Ochraceolide A | MDA-MB-231 | 1.6 - 12.7 | tandfonline.comnih.gov |

| 5-nitrofuramide derivative (2o) of Ochraceolide A | SiHa | 1.6 - 12.7 | tandfonline.comnih.gov |

| Butyramide derivative (2c) of Ochraceolide A | SiHa | - | tandfonline.comnih.gov |

| Thiazole derivative 3b | Leukemia (various) | GI₅₀: 1.71 - 4.32 | nih.gov |

| Thiazole derivative 3e | Leukemia (various) | GI₅₀: 1.54 - 5.86 | nih.gov |

| Thiazole derivative 4c | MCF-7 | IC₅₀: 2.57 | mdpi.com |

| Thiazole derivative 4c | HepG2 | IC₅₀: 7.26 | mdpi.com |

| Pyridine-thiazole hybrid 7 | MCF-7 | IC₅₀: 5.36 - 8.76 | researchgate.net |

| Pyridine-thiazole hybrid 7 | HepG2 | IC₅₀: 5.36 - 8.76 | researchgate.net |

| Pyridine-thiazole hybrid 10 | MCF-7 | IC₅₀: 5.36 - 8.76 | researchgate.net |

| Pyridine-thiazole hybrid 10 | HepG2 | IC₅₀: 5.36 - 8.76 | researchgate.net |

| N-(substituted-thiazol-2-yl)cinnamamide 19 | SARS-CoV-2 Protease | IC₅₀: 22.61 | nih.gov |

| N-(substituted-thiazol-2-yl)cinnamamide 20 | SARS-CoV-2 Protease | IC₅₀: 14.7 | nih.gov |

| N-(substituted-thiazol-2-yl)cinnamamide 21 | SARS-CoV-2 Protease | IC₅₀: 21.99 | nih.gov |

Table 2: List of Compounds Mentioned

Antimicrobial Efficacy (Antibacterial and Antifungal Studies)

The thiazole moiety is a key component in many compounds demonstrating significant antimicrobial properties. researchgate.net Thiazole derivatives have shown effectiveness against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains. mdpi.comnih.gov The antimicrobial action is often attributed to the ability of these amphiphilic compounds to integrate into the cell membranes of microorganisms, disrupting their integrity. mdpi.com

Research has shown that the introduction of different substituents onto the thiazole ring can significantly influence antimicrobial potency. mdpi.com For instance, certain 2,4-disubstituted thiazole derivatives have demonstrated potent activity against bacteria such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. jchemrev.comnih.gov Some derivatives have shown efficacy comparable to or even exceeding that of established antibiotics like ampicillin (B1664943) and streptomycin (B1217042) against resistant strains. mdpi.com

In antifungal studies, thiazole derivatives have been particularly effective against various Candida species, with some compounds showing activity comparable to antifungal drugs like ketoconazole (B1673606) and fluconazole. jchemrev.com The presence of a -C=N spacer in some thiazole structures has been noted as beneficial for their antifungal behavior. mdpi.com

The tables below summarize the minimum inhibitory concentration (MIC) values for several thiazole derivatives against various bacterial and fungal strains, illustrating their antimicrobial spectrum.

Table 1: Antibacterial Activity of Selected Thiazole Derivatives

| Compound | Test Organism | MIC (μM) | Reference |

|---|---|---|---|

| Compound 37c | S. aureus | 93.7 | jchemrev.com |

| Compound 43a | S. aureus | 16.1 | jchemrev.com |

| Compound 43a | E. coli | 16.1 | jchemrev.com |

| Compound 43c | B. subtilis | 28.8 | jchemrev.com |

| Compound 1 | E. coli | 26.3 - 40.5 | mdpi.com |

| Compound 4 | B. cereus | 26.3 - 40.5 | mdpi.com |

| Compound 10 | E. coli | 26.3 - 40.5 | mdpi.com |

| Compound 12 | MRSA | 67.5 - 135.1 | mdpi.com |

Table 2: Antifungal Activity of Selected Thiazole Derivatives

| Compound | Test Organism | MIC (μM) | Reference |

|---|---|---|---|

| Compound 37c | Candida species | 7.8 | jchemrev.com |

| Compound 43b | A. niger | 16.2 | jchemrev.com |

| --- | C. albicans | > Ketoconazole | mdpi.com |

| --- | C. tropicalis | > Ketoconazole | mdpi.com |

Antioxidant Capacity Investigations

Thiazole derivatives have also been recognized for their antioxidant properties. researchgate.net The ability of these compounds to scavenge free radicals is a key aspect of their potential therapeutic value. The antioxidant activity is often attributed to the presence of phenolic groups and/or a hydrazone moiety within the molecular structure. nih.gov

Studies have evaluated the antioxidant potential of various phenolic thiazoles. For example, a compound identified as 5a , which contains a benzene (B151609) ring with two phenolic groups and a thiazole ring connected by a hydrazone moiety, has demonstrated remarkable antioxidant and antiradical activity. nih.gov The investigation of a series of thiazole-based derivatives revealed that compounds 11d and 11f exhibited significant radical scavenging activity. nih.gov

The antioxidant capacity is typically quantified by measuring the concentration of a substance required to inhibit 50% of a specific radical (IC₅₀). The table below presents the antioxidant activity of selected thiazole derivatives.

Table 3: Antioxidant Activity of Selected Thiazole Derivatives

| Compound | Assay / Radical | Activity | Reference |

|---|---|---|---|

| Compound 5a | DPPH Radical Scavenging | Remarkable Activity | nih.gov |

| Compound 5b | DPPH Radical Scavenging | IC₅₀ = 50.34 µg/mL | nih.gov |

| Compound 7b | DPPH Radical Scavenging | IC₅₀ = 42.36 µg/mL | nih.gov |

| Compound 11d | Radical Scavenging | 71% at 10 μM | nih.gov |

Enzyme Inhibition Assays

Enzyme inhibition is a critical mechanism through which many therapeutic agents exert their effects, and thiazole derivatives have been identified as potent inhibitors of various enzymes. nih.gov This inhibitory action is a key strategy in cancer therapy, where thiazole-based compounds have been shown to target enzymes like tyrosine kinases and B-RAF. nih.gov

Research into novel pyrazoline derivatives linked to a 4-methylsulfonylphenyl scaffold, which can be considered related structures, showed significant inhibitory activity against several kinases, including HER2, VEGFR2, and EGFR. nih.gov For instance, compounds 18g and 18h were potent inhibitors of HER2 and VEGFR2. nih.gov

Furthermore, azinane triazole-based derivatives, which share heterocyclic features with thiazoles, have been evaluated for their inhibitory potential against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase. nih.gov A series of these compounds showed greater inhibition of the α-glucosidase enzyme than the reference standard, acarbose. nih.gov Molecular docking studies suggest that the inhibitory mechanism of some thiazole derivatives against bacterial growth may involve the inhibition of enzymes like MurB. mdpi.com Similarly, their antifungal activity against Candida albicans may be due to the inhibition of CYP51 and dihydrofolate reductase. mdpi.com

The table below details the enzyme inhibitory activities of various thiazole and related heterocyclic derivatives.

Table 4: Enzyme Inhibition by Thiazole and Related Derivatives

| Compound | Enzyme Inhibited | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Compound 11d | EGFR | Potent Inhibitor | nih.gov |

| Compound 11d | VEGFR-2 | Potent Inhibitor | nih.gov |

| Compound 11f | EGFR | Potent Inhibitor | nih.gov |

| Compound 11f | VEGFR-2 | Potent Inhibitor | nih.gov |

| Compound 18g | HER2 | 0.496 | nih.gov |

| Compound 18g | VEGFR2 | 0.168 | nih.gov |

| Compound 18h | EGFR | 0.574 | nih.gov |

| Compound 18h | HER2 | 0.253 | nih.gov |

| Compound 18h | VEGFR2 | 0.135 | nih.gov |

Diverse Research Applications of 2 4 Methylthiazol 2 Yl Propan 2 Ol in Chemical and Biochemical Sciences

Utilization as a Synthetic Building Block for Novel Thiazole (B1198619) Derivatives

The thiazole ring is a prominent scaffold in medicinal and materials chemistry. The compound 2-(4-Methylthiazol-2-yl)propan-2-ol serves as a valuable synthetic building block, providing a pre-functionalized thiazole core that can be incorporated into larger, more complex molecular architectures. Researchers utilize such building blocks in multi-step syntheses to create novel thiazole derivatives with specific desired properties.

For instance, the general strategy often involves using a functionalized thiazole as a starting precursor in reactions designed to construct new molecular series. In a related study, a different methylthiazole derivative, 2-(2-benzylidene hydrazinyl)-4-methylthiazole, was used as a key building block in a one-pot, three-component reaction to synthesize novel series of 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives. nih.gov These resulting compounds were then evaluated for potential anticancer activity. nih.gov This illustrates the principle of using a substituted thiazole to efficiently generate libraries of new compounds for biological screening. Similarly, 2-(4-Methylthiazol-2-yl)propan-2-ol can be employed to introduce the 2-(2-hydroxypropyl)-4-methylthiazole moiety into new chemical structures, facilitating the exploration of new chemical space for various applications.

Development of Ligands for Coordination Chemistry

In coordination chemistry, ligands are molecules or ions that bond to a central metal atom to form a coordination complex. The design of new ligands is crucial for developing novel catalysts, materials, and therapeutic agents. The thiazole ring of 2-(4-Methylthiazol-2-yl)propan-2-ol contains both nitrogen and sulfur atoms, which possess lone pairs of electrons. These heteroatoms can act as donor sites, allowing the molecule to function as a ligand and coordinate with various metal ions.

The field of coordination chemistry has seen the successful use of other nitrogen-containing heterocyclic motifs, such as 1,2,3-triazoles, in the construction of terdentate ligands that form stable coordination compounds. rsc.org The ability of these ligands to bind to metal centers like iron can be finely tuned by the substituents on the heterocyclic ring. rsc.org By analogy, the 2-(4-Methylthiazol-2-yl)propan-2-ol structure is a promising candidate for forming stable metal complexes. The specific nature of the methyl and hydroxypropyl groups can influence the steric and electronic environment of the metal center, thereby tuning the properties of the resulting coordination compound.

Contributions to Catalysis Research

The development of new catalysts is a cornerstone of modern chemistry, enabling more efficient, selective, and sustainable chemical reactions. Coordination complexes, formed from metal ions and organic ligands, are a major class of catalysts. The properties of such catalysts are highly dependent on the structure of the ligand.

By serving as a ligand, 2-(4-Methylthiazol-2-yl)propan-2-ol can contribute to catalysis research. When coordinated to a metal center, the electronic properties of the thiazole ring and its substituents can modulate the metal's reactivity. This allows for the rational design of catalysts for specific organic transformations. The development of a library of thiazole-based ligands with varied substituents would allow chemists to systematically investigate structure-activity relationships and optimize catalytic performance for reactions such as cross-coupling, oxidation, or reduction.

Role in Agrochemical Research and Development

The global need for efficient and safe methods of crop protection drives continuous research into new agrochemicals. Many successful pesticides (including herbicides, insecticides, and fungicides) are based on heterocyclic chemical structures. The thiazole ring, in particular, is a known "pharmacophore" present in a number of biologically active compounds.

There is a recognized need for the discovery of novel agrochemicals to combat issues like resistance and environmental impact. nih.gov Research has shown that various phenolic and benzothiazole (B30560) derivatives exhibit promising pesticidal activities. nih.gov Given this context, 2-(4-Methylthiazol-2-yl)propan-2-ol represents a useful starting point for the synthesis of new candidate agrochemicals. Its structure can be systematically modified to generate derivatives that can be screened for biological activity against various agricultural pests and diseases.

Applications in Dye Chemistry Research

The chemistry of dyes is centered on molecules that can absorb and emit light in the visible spectrum, a property that arises from extended systems of conjugated electrons known as chromophores. Aromatic heterocycles are common components of dye molecules.

The thiazole ring in 2-(4-Methylthiazol-2-yl)propan-2-ol is an aromatic system that can be incorporated into larger, conjugated structures. Through chemical reactions that extend the conjugation from the thiazole core, it is possible to synthesize new dye molecules. The substituents on the ring, such as the methyl and hydroxypropyl groups, can act as "tuning" groups, subtly modifying the electronic structure of the chromophore to alter its color and other properties like solubility and lightfastness. This makes the compound a potential building block for creating novel dyes for textiles, imaging, or sensing applications.

Reference Standard in Analytical Chemistry Methodologies

In analytical chemistry, a reference standard is a highly purified and well-characterized material used as a calibration standard or for quality control purposes. sigmaaldrich.com These standards are essential for obtaining accurate and reproducible results, particularly in regulated industries like pharmaceuticals. artmolecule.frmerckmillipore.com

2-(4-Methylthiazol-2-yl)propan-2-ol serves as a reference standard in specific analytical contexts. It has been identified as a process-related impurity of Cobicistat, an active pharmaceutical ingredient. nih.gov To ensure the purity and safety of the final drug product, manufacturers must be able to accurately detect and quantify any such impurities. Therefore, having a certified reference standard of 2-(4-Methylthiazol-2-yl)propan-2-ol is crucial for the quality control laboratories that monitor the manufacturing process of Cobicistat.

Validation of Analytical Procedures for Related Chemical Entities

The development of a new analytical method, such as for a pharmaceutical product, requires a rigorous validation process to prove its reliability. This validation confirms that the method is accurate, precise, specific, and robust for its intended purpose. Reference standards are indispensable for this process.

To validate an analytical procedure for a drug like Cobicistat, the method must be shown to be "specific" or "selective," meaning it can accurately measure the active ingredient without interference from other compounds, including impurities. fao.org By using the reference standard of 2-(4-Methylthiazol-2-yl)propan-2-ol, analysts can intentionally "spike" a sample and demonstrate that their analytical method (e.g., HPLC) can separate this impurity from the main component and accurately determine its concentration. fao.org This process validates the procedure, ensuring it is fit for purpose in routine quality analysis of the final product.

Summary of Research Applications

| Application Area | Role of 2-(4-Methylthiazol-2-yl)propan-2-ol | Key Concepts |

| Synthetic Chemistry | Serves as a pre-functionalized building block for creating novel thiazole derivatives. nih.gov | Scaffold hopping, multi-component reactions, library synthesis. |

| Coordination Chemistry | Acts as a potential ligand through its nitrogen and sulfur heteroatoms to form metal complexes. rsc.org | Ligand design, coordination complexes, metal-organic frameworks. |

| Catalysis | Forms coordination complexes that can act as catalysts for organic transformations. | Homogeneous catalysis, ligand-tuning, structure-activity relationships. |

| Agrochemicals | Used as a starting material to synthesize new potential pesticides. nih.gov | Bioisosteres, pharmacophores, crop protection. |

| Dye Chemistry | Functions as a core structure that can be elaborated into larger conjugated systems to form dyes. | Chromophores, conjugation, auxochromes. |

| Analytical Chemistry | Employed as a certified reference standard for quality control, particularly as an impurity of Cobicistat. sigmaaldrich.comnih.gov | Reference material, purity testing, quality assurance. |

| Method Validation | Used to validate the specificity and accuracy of analytical methods for related pharmaceutical products. fao.org | Method specificity, accuracy, system suitability. |

Q & A

Basic Questions

Q. What are the standard synthetic routes for 2-(4-Methylthiazol-2-yl)propan-2-ol, and what reaction conditions are typically employed?

- Methodology : The compound can be synthesized via condensation reactions. For example, refluxing 2-amino-4-methyl-5-acetylthiazole with aldehydes in ethanol using potassium tert-butoxide as a base (3–5 hours, followed by recrystallization in acetic acid) is a common approach . Advanced derivatives may involve hydrolysis of ester intermediates (e.g., using THF/H₂O with t-BuOK under 24-hour reflux) .

- Key Considerations : Monitor reaction progress via TLC and optimize recrystallization solvents for purity.

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Methodology :

- NMR/IR : Use H/C NMR to confirm the thiazole ring and propan-2-ol moiety. IR can identify hydroxyl stretches (~3200–3600 cm) .

- X-ray Crystallography : Resolve structural ambiguities (e.g., stereochemistry) using single-crystal diffraction data .

- TLC : Analyze purity with ethanol-dissolved samples and compare Rf values against standards .

Q. What safety protocols are critical during synthesis and handling?

- Guidelines : Wear protective gear (gloves, goggles) to avoid skin/eye contact. Handle waste separately and dispose via certified hazardous waste services. Acidic/basic conditions require neutralization prior to disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields or by-product formation?

- Methodology :

- Base Selection : Compare potassium tert-butoxide () vs. stronger bases (e.g., NaOH) to assess reaction efficiency.

- Reflux Duration : Extend reaction time (e.g., 24 hours for ester hydrolysis, as in ) to ensure completion.

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to improve solubility of intermediates .

Q. How can contradictory spectroscopic data (e.g., unexpected peaks in NMR) be resolved?

- Methodology :

- Isotopic Labeling : Use deuterated solvents to distinguish solvent artifacts.

- 2D NMR (COSY, HSQC) : Assign overlapping proton/carbon signals, particularly in the thiazole region .

- Computational Modeling : Compare experimental IR/NMR data with DFT-calculated spectra to validate assignments .

Q. What strategies are effective for designing derivatives with enhanced biological activity?

- Methodology :

- Pharmacophore Modification : Introduce substituents (e.g., fluorine, trifluoromethyl groups) to the thiazole ring to modulate lipophilicity and target binding .

- Structure-Activity Relationship (SAR) : Synthesize analogs with varying alkyl/aryl groups on the propan-2-ol moiety and evaluate antifungal/anti-inflammatory activity .

- Enzymatic Assays : Test derivatives against target enzymes (e.g., cytochrome P450) to identify lead compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.